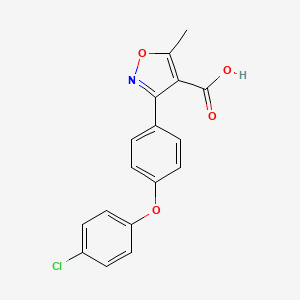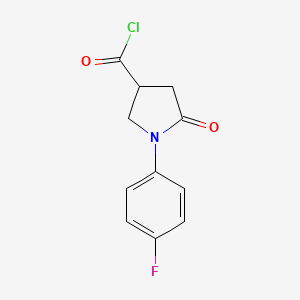
Chlorure de 1-(4-fluorophényl)-5-oxopyrrolidine-3-carbonyle
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de composés bioactifs
Le chlorure de 1-(4-fluorophényl)-5-oxopyrrolidine-3-carbonyle sert d'intermédiaire polyvalent dans la synthèse de diverses molécules bioactives. Sa structure se prête à des modifications chimiques supplémentaires, permettant la création de composés présentant des propriétés antivirales, anti-inflammatoires et anticancéreuses potentielles . Le cycle pyrrolidine, en particulier, est une caractéristique commune à de nombreux composés pharmacologiquement actifs, offrant un échafaudage pour le développement de nouveaux agents thérapeutiques .
Pharmacologie : Découverte et développement de médicaments
En pharmacologie, la structure de base de ce composé est utilisée pour explorer son interaction avec les cibles biologiques. Les dérivés de la pyrrolidine sont connus pour leur large éventail d'activités, notamment les effets antimicrobiens, antiviraux, anticancéreux et anti-inflammatoires. Cela fait de ce composé un atout précieux dans le processus de découverte de médicaments, contribuant au développement de nouveaux médicaments présentant une efficacité et des profils de sécurité améliorés .
Synthèse organique : Blocs de construction pour les molécules complexes
Le composé est utilisé en synthèse organique comme bloc de construction pour la construction de molécules complexes. Son groupe chlorure de carbonyle réactif peut former des liaisons avec divers nucléophiles, permettant la création d'entités chimiques diverses. Cette propriété est particulièrement utile dans la synthèse de polymères, de produits pharmaceutiques et de produits agrochimiques .
Science des matériaux : Précurseurs de polymères et de matériaux
En science des matériaux, le this compound peut être incorporé dans des polymères pour améliorer leurs propriétés. Par exemple, il peut être utilisé pour créer des polysulfones, qui sont connues pour leur stabilité thermique et leur résistance mécanique, ce qui les rend appropriées pour des applications à haute performance .
Biochimie : Étude des processus biologiques
En biochimie, les dérivés du composé peuvent être utilisés pour étudier les processus biologiques. Par exemple, les dérivés de l'indole, qui partagent des similitudes structurelles avec ce composé, sont impliqués dans les voies de signalisation et peuvent être utilisés pour étudier les mécanismes biochimiques sous-jacents à diverses maladies .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .
Analyse Biochimique
Biochemical Properties
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safe and effective use .
Metabolic Pathways
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in the metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a crucial role in determining its localization .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


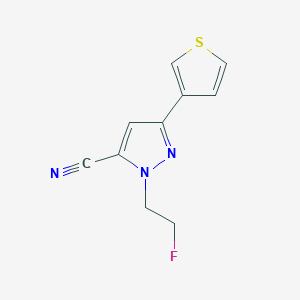
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)
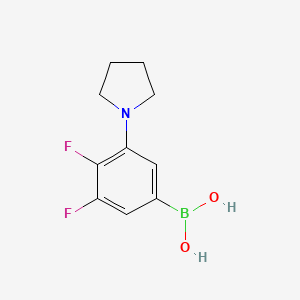
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)
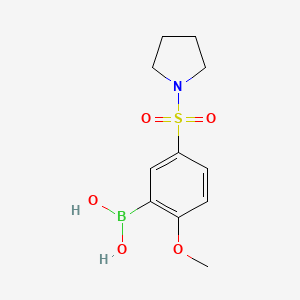
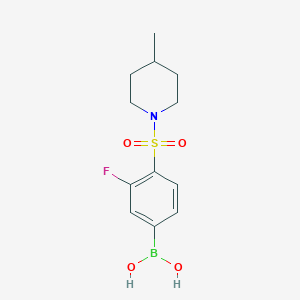
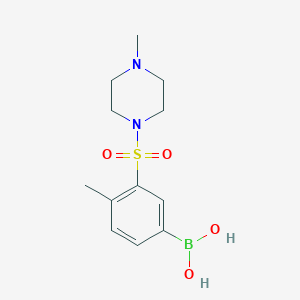
![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)
